4-{Spiro[3.3]heptan-1-yl}benzoicacid
Description
4-{Spiro[3.3]heptan-1-yl}benzoic acid is a bicyclic carboxylic acid derivative featuring a spiro[3.3]heptane moiety fused to a benzoic acid backbone. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-spiro[3.3]heptan-3-ylbenzoic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)11-4-2-10(3-5-11)12-6-9-14(12)7-1-8-14/h2-5,12H,1,6-9H2,(H,15,16) |
InChI Key |
GTZNYLZRASIZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Keteneiminium Salt and Alkene Cycloaddition Method
A prominent approach to prepare spiro[3.3]heptane derivatives involves the reaction of keteneiminium salts with alkenes to form cyclobutanone intermediates, which then cyclize to the spirocyclic framework. This method was developed to allow modular synthesis from commercially available starting materials, providing access to mono- and di-substituted spiro[3.3]heptanes mimicking substituted benzene rings in drugs.
- Alkene (1 equiv.)
- Amide (N,N-dimethylacetamide or N,N-dimethylisobutyramide) (1 equiv.)
- Triflic anhydride (1.2 equiv.)
- Collidine or lutidine (1.2 equiv.)
- Solvent: 1,2-dichloroethane
- Reflux for 16 hours
- Followed by aqueous NaHCO₃ workup and purification by column chromatography or vacuum distillation
This method tolerates a wide range of functional groups including halogens, silyl ethers, azetidine rings, and aromatic substituents, and is scalable from milligram to multigram quantities.
Strain-Relocating Semipinacol Rearrangement from Bicyclobutanes and Cyclopropanols
A novel and efficient approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The nucleophilic addition to the cyclopropanone formed in situ generates a 1-bicyclobutylcyclopropanol intermediate, which undergoes a strain-relocating semipinacol rearrangement under acidic conditions to yield the spiro[3.3]heptan-1-one core.
- The reaction is regio- and stereospecific.
- Provides optically active 3-substituted spiro[3.3]heptan-1-ones.
- Compatible with various sulfonyl substituents (aromatic, aliphatic, amino, heteroaromatic).
- Acid catalysts such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃) promote rearrangement at room temperature.
- The method can be telescoped into a one-pot sequence, improving efficiency.
Functionalization to 4-{Spiro[3.3]heptan-1-yl}benzoic Acid
Following formation of the spiro[3.3]heptane core, functionalization steps introduce the benzoic acid moiety at the 4-position:
- Acylation and Hydrolysis: The nitrile group introduced via isocyanide chemistry can be hydrolyzed under acidic conditions to yield the carboxylic acid functionality.
- Saponification: Ester intermediates can be saponified to the corresponding carboxylic acids.
- Substituent Compatibility: The synthetic routes allow incorporation of various substituents on the benzoic acid ring, preserving the spirocyclic structure.
Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Scale | Yield (%) | Notes |
|---|---|---|---|---|
| Keteneiminium salt + alkene | Triflic anhydride, collidine, 1,2-dichloroethane, reflux 16 h | 100 mg to 40 g | Moderate to high | Compatible with halogens, silyl groups |
| Nucleophilic addition + rearrangement | 1-sulfonylcyclopropanol + lithiated 1-sulfonylbicyclobutane, acid (MsOH/AlCl₃), rt | Milligram to gram | >90% (for rearrangement step) | Regio- and stereospecific; optically active products |
| Hydrolysis/Saponification | Acidic or basic aqueous workup | Lab scale | High | Converts nitriles/esters to carboxylic acids |
Research Outcomes and Structural Confirmation
- X-ray crystallography was employed to confirm the structure of key intermediates and final spirocyclic products, including compounds analogous to 4-{Spiro[3.3]heptan-1-yl}benzoic acid.
- The synthetic methods demonstrated scalability and functional group tolerance, crucial for medicinal chemistry applications.
- Incorporation of the spiro[3.3]heptane scaffold into existing drug frameworks (e.g., Sonidegib analogs) validated its utility as a benzene bioisostere with potential impacts on physicochemical and biological properties.
Chemical Reactions Analysis
Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}benzoicacid undergoes various chemical reactions, including:
Oxidation: The spirocyclic structure can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
4-{Spiro[3.3]heptan-1-yl}benzoicacid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Its potential as a bioisostere of benzene allows for the design of novel pharmaceuticals with improved properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}benzoicacid involves its ability to mimic the properties of benzene. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene, affecting various biochemical pathways . This mimicry can lead to the modulation of enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-{Spiro[3.3]heptan-1-yl}benzoic acid and its analogs:
Key Findings :
Positional Isomerism (3- vs. 4-Substitution): The 3-substituted isomer (CAS 2580202-39-5) exhibits meta-substitution, which may reduce steric hindrance compared to the para-substituted analog. This could influence reactivity in cross-coupling reactions or enzyme binding .
Functional Group Modifications: The Boc-protected spiro compound (EN 300-743418) demonstrates how protective groups can modulate solubility and stability. Its molecular weight (282.34 g/mol) is higher than the base spiro-benzoic acid, suggesting utility in controlled-release drug formulations . 4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS 514800-72-7) highlights the impact of electron-withdrawing substituents (Br, NO₂) on acidity and reactivity, with a calculated XLogP3 of 2.2 indicating moderate lipophilicity .
Commercial Availability :
- Both 3-{Spiro[3.3]heptan-1-yl}benzoic acid and its derivatives (e.g., Boc-protected analogs) are listed as discontinued or inquiry-only products, underscoring challenges in sourcing these compounds for research .
Research Implications and Limitations
- However, synthetic routes to para-substituted analogs remain underreported.
- Data Gaps: No peer-reviewed studies directly analyze 4-{Spiro[3.3]heptan-1-yl}benzoic acid. Existing data rely on computational predictions (e.g., SMILES strings in ) and analog extrapolation .
- Safety and Handling : Hazard profiles for spiro-benzoic acids are unspecified in available sources, necessitating caution in experimental workflows .
Biological Activity
4-{Spiro[3.3]heptan-1-yl}benzoic acid is a unique organic compound characterized by its spirocyclic structure, which consists of a spiro[3.3]heptane core attached to a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere of benzene, which may enhance its interaction with biological targets.
- Molecular Formula : C₁₄H₁₆O₂
- Molecular Weight : 216.27 g/mol
- Structural Characteristics : The spirocyclic framework allows it to mimic benzene's chemical properties while potentially enhancing biological activity and stability.
The biological activity of 4-{Spiro[3.3]heptan-1-yl}benzoic acid is linked to its structural similarity to benzene, enabling effective interactions with various biological targets. The compound's unique structure may influence biochemical pathways, making it a candidate for further pharmacological research.
Interaction with Biological Targets
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with active sites of enzymes, influencing their catalytic activity.
- Hydrophobic Interactions : The spirocyclic structure can interact with hydrophobic pockets in proteins, modulating their function.
- π-π Stacking : The benzoic acid moiety can participate in π-π stacking interactions with aromatic residues in proteins, contributing to its biological effects.
Biological Activities
Research indicates that 4-{Spiro[3.3]heptan-1-yl}benzoic acid exhibits several notable biological activities:
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, warranting further investigation into the anticancer properties of this specific compound.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways and offering therapeutic possibilities.
Case Study 1: Anticancer Activity
A recent study explored the incorporation of spiro[3.3]heptane derivatives into anticancer drugs. The findings indicated that these derivatives retained significant bioactivity compared to their benzene counterparts, suggesting that 4-{Spiro[3.3]heptan-1-yl}benzoic acid could exhibit similar properties in cancer treatment applications .
Case Study 2: Enzyme Interaction
Research highlighted the interaction of spiro[3.3]heptane compounds with various enzymes, showcasing their potential as enzyme inhibitors. This interaction is crucial for developing therapeutic agents targeting specific diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-{Spiro[3.3]heptan-1-yl}benzoic acid | Spirocyclic | Potential anticancer and antioxidant |
| Sonidegib | Benzene derivative | Anticancer |
| Vorinostat | Benzene derivative | Anticancer |
| Benzocaine | Benzene derivative | Local anesthetic |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-{Spiro[3.3]heptan-1-yl}benzoic acid?
- Answer: The synthesis typically involves coupling spirocyclic precursors (e.g., spiro[3.3]heptane derivatives) with benzoic acid derivatives. Modular approaches, such as Suzuki-Miyaura coupling or ester hydrolysis, are common. For example, spirocyclic intermediates can be functionalized with a boronic acid group and cross-coupled with halogenated benzoic acid esters, followed by deprotection . Key steps include:
- Precursor activation: Use of palladium catalysts for cross-coupling.
- Deprotection: Hydrolysis of ester groups under acidic/basic conditions.
- Purification: Column chromatography or recrystallization for isolating the final product.
Q. How can crystallographic techniques confirm the molecular structure of 4-{Spiro[3.3]heptan-1-yl}benzoic acid?
- Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Steps include:
- Crystal growth: Slow evaporation from solvents like ethanol or DMSO.
- Data collection: Use a diffractometer to measure Bragg reflections.
- Structure refinement: Employ SHELX software (e.g., SHELXL for refinement) to solve the phase problem and validate bond lengths/angles, particularly for the spiro junction .
- Validation: Cross-check with spectroscopic data (NMR, IR) to resolve ambiguities in stereochemistry.
Q. What spectroscopic markers (NMR, IR) distinguish this compound from structurally similar benzoic acid derivatives?
- Answer: Key markers include:
- ¹H NMR:
- Aromatic protons (δ 7.8–8.2 ppm, para-substituted benzene).
- Spirocyclic CH₂ groups (δ 1.5–2.5 ppm, multiplet splitting due to strained geometry).
- ¹³C NMR:
- Carboxylic acid carbonyl (δ ~170 ppm).
- Spiro carbons (δ 35–45 ppm, quaternary signals).
- IR: Broad O-H stretch (~2500–3000 cm⁻¹) from the carboxylic acid and C=O stretch (~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility, reactivity)?
- Answer:
- Solubility mismatches: Use Hansen solubility parameters to identify optimal solvents. For poor aqueous solubility, consider prodrug strategies (e.g., esterification of the carboxylic acid) .
- Reactivity discrepancies: Validate computational models (DFT, MD) with kinetic studies. For example, if predicted nucleophilic attack sites conflict with experimental alkylation outcomes, use isotopic labeling or in-situ IR to track reaction pathways .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
- Answer:
- pH-dependent stability: Conduct accelerated degradation studies (e.g., 40°C, pH 1–13) to identify labile groups. The spirocyclic moiety may exhibit strain-induced reactivity, requiring buffered solutions (pH 6–8) for storage .
- Light sensitivity: Use amber vials and antioxidants (e.g., BHT) to prevent radical-mediated decomposition.
- Data-driven formulation: Pair with cyclodextrins or liposomes to enhance stability in biological matrices .
Q. How does the spirocyclic architecture influence pharmacokinetic properties (e.g., bioavailability, metabolic resistance)?
- Answer:
- Bioavailability: The spiro structure reduces conformational flexibility, potentially improving membrane permeability. Compare logP values (calculated ~2.5) with experimental octanol-water partitioning data .
- Metabolism: The rigid spiro system may resist cytochrome P450 oxidation. Validate via hepatic microsome assays and LC-MS metabolite profiling .
- Case study: Analogous spiro compounds show prolonged half-lives due to reduced enzymatic cleavage .
Contradiction Analysis
Q. How to address conflicting reports on the compound’s biological activity across different assay systems?
- Answer:
- Assay variability: Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability or efflux pump activity.
- Target specificity: Use CRISPR knockouts or isoform-selective inhibitors to confirm mechanism of action. If the compound inhibits bacterial folate synthesis (as suggested for sulfonamide analogs ), validate via folate rescue experiments.
- Data reconciliation: Apply meta-analysis tools to harmonize results from high-throughput screens and low-throughput studies.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
